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Compound of Interest

Compound Name: (E)-GW 4064

Cat. No.: B15573250 Get Quote

(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-

yl)methoxy)phenyl)vinyl)benzoic acid, commonly known as GW4064, is a potent and selective

non-steroidal agonist for the Farnesoid X Receptor (FXR).[1] As a pivotal nuclear receptor, FXR

is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] GW4064 has been

instrumental as a research tool in elucidating the complex metabolic functions of FXR,

revealing its therapeutic potential for metabolic disorders such as hepatic steatosis, obesity,

and diabetes.[3][4][5] This guide provides a comprehensive overview of the effects of GW4064

on lipid and glucose metabolism, summarizing key quantitative data, experimental protocols,

and the underlying signaling pathways.

Mechanism of Action
The primary mechanism of GW4064 involves the direct binding to and activation of FXR.[2]

Upon activation, FXR undergoes a conformational change, forms a heterodimer with the

Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X

Receptor Response Elements (FXREs) in the promoter regions of target genes.[1] This

interaction modulates the transcription of a wide array of genes central to metabolic regulation.

A key primary target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that,

in turn, represses the expression of other critical transcription factors, including Sterol

Regulatory Element-Binding Protein 1c (SREBP-1c), thereby mediating many of FXR's effects

on lipid and glucose metabolism.[1][6]

While most of GW4064's metabolic effects are attributed to FXR activation, some studies have

noted FXR-independent activities, potentially through modulation of G protein-coupled
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receptors (GPCRs), which necessitates careful interpretation of experimental results.[2][7]
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Canonical FXR activation pathway by GW4064.

Effects on Lipid Metabolism
GW4064 demonstrates significant effects on lipid homeostasis, primarily by reducing circulating

lipids and preventing hepatic lipid accumulation (steatosis).

Reduction of Plasma Lipids: Administration of GW4064 in animal models consistently leads

to a significant decrease in plasma triglyceride and total cholesterol levels.[8][9]

Amelioration of Hepatic Steatosis: In diet-induced obesity models, GW4064 treatment

effectively prevents hepatic steatosis.[3][4] This is evidenced by lower liver weight and

reduced hepatic concentrations of triglycerides and free fatty acids.[3][4]

Molecular Mechanisms:

Suppression of Lipogenesis: GW4064 activation of FXR represses the expression of

SREBP-1c, a master transcriptional regulator of fatty acid synthesis, and its downstream

target genes.[3][6]

Inhibition of Fatty Acid Uptake: GW4064 markedly reduces the expression of the fatty acid

transporter CD36 in the liver, thereby limiting the uptake of fatty acids from circulation.[3]

[4]

Enhanced Triglyceride Clearance: FXR activation has been shown to enhance the

clearance of plasma triglycerides.[3]
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GW4064-mediated regulation of hepatic lipid metabolism.

Effects on Glucose Metabolism
GW4064 improves glucose homeostasis by enhancing insulin sensitivity and suppressing

hepatic glucose production. These effects make FXR agonists promising therapeutic agents for

type 2 diabetes.[5][8]

Reduction of Blood Glucose: Treatment with GW4064 significantly lowers blood glucose

levels in various diabetic and obese mouse models (e.g., db/db, KK-Ay, high-fat diet-fed

mice).[3][8][9]
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Improved Insulin Sensitivity: The compound avoids diet-induced hyperinsulinemia and

improves overall insulin sensitivity.[3][4][8]

Molecular Mechanisms:

Suppression of Gluconeogenesis: GW4064 activation of FXR significantly represses the

transcription of key gluconeogenic enzymes, including Phosphoenolpyruvate

Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[3][4][8]

Enhanced Glycogen Synthesis: GW4064 promotes hepatic glycogen synthesis and

storage.[8][9][10] This is achieved by enhancing insulin signaling pathways, leading to

increased phosphorylation (and activation) of Akt and subsequent phosphorylation

(inactivation) of Glycogen Synthase Kinase 3β (GSK3β), which relieves its inhibition of

glycogen synthase.[8][10] Studies also show increased phosphorylation of Insulin

Receptor Substrate 1 (IRS-1) and IRS-2.[8][9]
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GW4064-mediated regulation of hepatic glucose metabolism.

Quantitative Data Summary
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Table 1: Effects of GW4064 on Lipid Metabolism in
Animal Models
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Parameter Animal Model
Treatment
Details

Result Reference

Plasma

Triglycerides
Wild-type Mice

GW4064 (oral

gavage) for 11

days

Significantly

decreased vs.

vehicle

[8]

db/db Mice
GW4064 for 5

days

Significantly

reduced vs.

vehicle-treated

db/db mice

[9][11]

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Significantly

lower

concentration vs.

control

[3]

Plasma

Cholesterol
Wild-type Mice

GW4064 (oral

gavage) for 11

days

Significantly

decreased vs.

vehicle

[8]

db/db Mice
GW4064 for 5

days

Significantly

reduced vs.

vehicle-treated

db/db mice

[9][11]

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Significantly

lower

concentration vs.

control

[3]

Hepatic

Triglycerides

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Significantly

lower level vs.

control

[3][4]

Hepatic Free

Fatty Acids

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Significantly

lower level vs.

control

[3][4]

Gene Expression

(Liver)

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

Markedly

reduced CD36

[3]
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weeks mRNA; no

significant

change in

SREBP-1c

Table 2: Effects of GW4064 on Glucose Metabolism in
Animal Models
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Parameter Animal Model
Treatment
Details

Result Reference

Plasma Glucose db/db Mice
GW4064 for 5

days

Significantly

reduced vs.

vehicle-treated

db/db mice

[8][9]

KK-Ay Mice
GW4064

treatment

Significantly

lowered plasma

glucose

[8]

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Prevented HFD-

induced

hyperglycemia

[3]

Plasma Insulin
HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Prevented HFD-

induced

hyperinsulinemia

[3]

Hepatic

Glycogen
db/db Mice

GW4064 for 5

days

Significantly

increased

glycogen levels

vs. vehicle

[8][9]

Gene Expression

(Liver)

HFD-fed

C57BL/6 Mice

GW4064 (50

mg/kg, i.p.) for 6

weeks

Significantly

lowered mRNA

for PEPCK and

G6Pase

[3][4]

db/db Mice
GW4064 for 5

days

Repressed

hepatic PEPCK

and G6Pase

mRNA levels

[8]

Insulin Signaling db/db Mice
GW4064 for 5

days

Increased

hepatic

phosphorylation

of Akt, IRS-1,

and IRS-2

[8][9]
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Experimental Protocols
The following section outlines common methodologies used in studies investigating the effects

of GW4064.

In Vivo Animal Studies
Animal Models:

Wild-Type: C57BL/6 mice are commonly used to study effects on a normal genetic

background.[3]

Metabolic Disease Models:

High-Fat Diet (HFD) Induced Obesity: Mice are fed a diet high in fat (e.g., 45-60% kcal

from fat) for several weeks to induce obesity, hepatic steatosis, and insulin resistance.

[3][4]

Genetic Models: db/db mice (leptin receptor deficient) and KK-Ay mice are used as

genetic models of type 2 diabetes and obesity.[8][9]

Knockout Models: FXR-null (FXR-/-) mice are used as a negative control to confirm that

the effects of GW4064 are indeed FXR-dependent.[8]

Drug Administration:

Compound: GW4064 is typically dissolved in a vehicle such as DMSO or prepared in a

suspension with agents like gum acacia.[4][12]

Route and Dosage: Administration is commonly performed via intraperitoneal (i.p.)

injection or oral gavage. A typical dose is 30-50 mg/kg of body weight, administered daily

or several times per week.[4][8]

Duration: Treatment can range from a few days for acute studies to several weeks (e.g., 6-

8 weeks) for chronic diet-induced studies.[3][8]

Sample Collection and Analysis:
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Blood: Blood is collected (often after a fasting period) to measure plasma levels of

glucose, insulin, triglycerides, free fatty acids, and cholesterol using standard colorimetric

or ELISA kits.[3][4][8]

Tissue: Liver tissue is harvested for histological analysis, lipid content measurement, and

gene/protein expression analysis.[3][4]

Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are

performed to assess glucose homeostasis and insulin sensitivity.[8]

In Vitro Cell-Based Assays
Cell Lines:

Hepatocytes: Primary murine hepatocytes or human hepatoma cell lines (e.g., HepG2,

Huh7) are used to study direct effects on liver cells.[8][12]

Treatments:

Cells are treated with GW4064 (typically at a concentration of ~1 µM) for a specified

period (e.g., 24 hours).[8]

Analysis:

Gene Expression: mRNA levels of target genes (e.g., PEPCK, G6Pase, SHP) are

quantified using real-time quantitative PCR (RT-qPCR).[8]

Metabolic Flux: Glycogen synthesis can be measured by quantifying the incorporation of

14C-labeled D-glucose into glycogen.[8][10]

Molecular and Histological Analysis
Western Blot: Used to detect and quantify the protein levels and phosphorylation status of

key signaling molecules like Akt, GSK3β, IRS-1/2, and CD36.[4][8]

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess general

morphology and inflammation, and with Oil Red O to visualize neutral lipid accumulation

(steatosis).[3][11]
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Downstream Analysis
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A typical workflow for an in vivo study of GW4064.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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